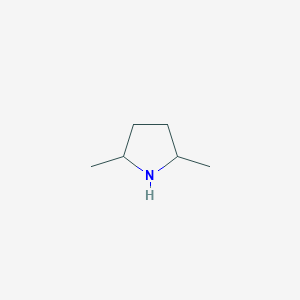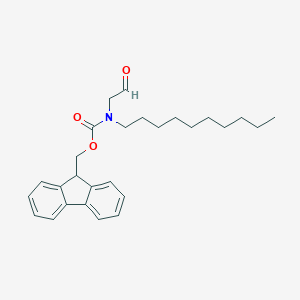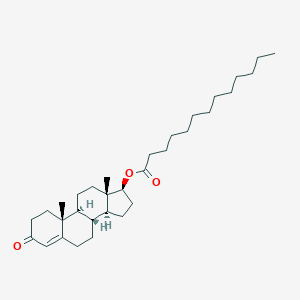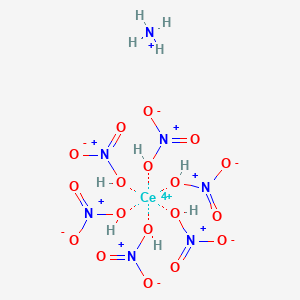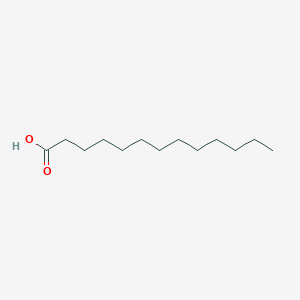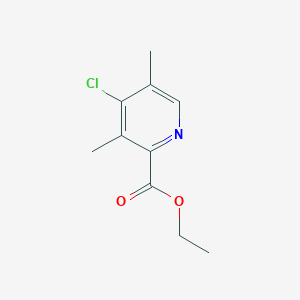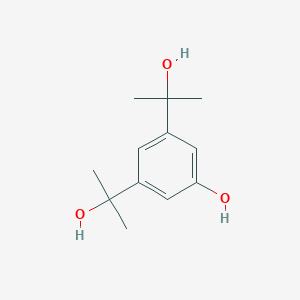
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol), also known as HPBP, is a chemical compound that has been widely used in scientific research due to its unique structural and functional properties. HPBP is a phenolic compound that contains two hydroxyl groups, which make it highly reactive and capable of forming strong hydrogen bonds with other molecules.
Mécanisme D'action
The mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is not well understood, but it is believed to be due to its ability to form strong hydrogen bonds with other molecules. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can form hydrogen bonds with water molecules, proteins, and other biomolecules, which may affect their structure and function. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant activity, which may protect cells from oxidative damage. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been shown to have anti-inflammatory activity, which may reduce inflammation in the body. In addition, 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been shown to have neuroprotective activity, which may protect neurons from damage and degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in lab experiments is its high purity and yield, which makes it suitable for use in a wide range of applications. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is also highly reactive and capable of forming strong hydrogen bonds with other molecules, which makes it a versatile building block for the synthesis of various organic compounds. However, one limitation of using 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol). One direction is to investigate its potential as a drug delivery agent, due to its ability to form hydrogen bonds with biomolecules. Another direction is to explore its potential as a catalyst for chemical reactions, due to its unique structural and functional properties. Finally, further research is needed to better understand the mechanism of action of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) can be achieved through several methods, including the reaction of 5-hydroxyisophthalic acid with propan-2-ol in the presence of a catalyst, or the reaction of 5-hydroxyterephthalic acid with propan-2-ol under acidic conditions. These methods yield 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) in high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has been widely used in scientific research due to its unique structural and functional properties. It has been used as a building block for the synthesis of various organic compounds, such as polymers, dendrimers, and supramolecular assemblies. 2,2'-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers (CPs), which have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
Numéro CAS |
406910-26-7 |
|---|---|
Formule moléculaire |
C12H18O3 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,5-bis(2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C12H18O3/c1-11(2,14)8-5-9(12(3,4)15)7-10(13)6-8/h5-7,13-15H,1-4H3 |
Clé InChI |
CQXZJTSSVQUFEB-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O |
SMILES canonique |
CC(C)(C1=CC(=CC(=C1)O)C(C)(C)O)O |
Synonymes |
5-Hydroxy-α,α,α’,α’-tetramethyl-1,3-benzenedimethanol; 5-Hydroxy-α1,α1,α3,α3-tetramethyl-1,3-benzenedimethanol; 3,5-Diisopropanolphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxy-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]](/img/structure/B123344.png)
